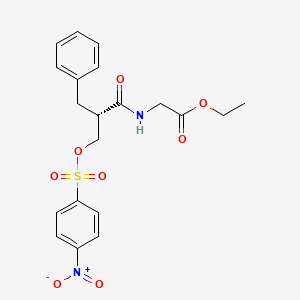

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H23N5O2 . It has a molecular weight of 317.394 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” are not fully documented in the available resources. The compound has a molecular weight of 317.394 and a linear formula of C16H23N5O2 .Applications De Recherche Scientifique

Synthesis Techniques

Thietanyl Protection in Synthesis : A study by Khaliullin et al. (2020) discussed the use of thietanyl protecting groups in synthesizing 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, including compounds structurally similar to 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione. This approach helps avoid simultaneous debenzylation at specific positions, indicating its importance in the synthesis of such compounds (Khaliullin & Shabalina, 2020).

Photochemistry in Synthesis : Han et al. (2008) investigated the synthesis of xanthine derivatives, including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, through photolysis. This method highlights the use of photochemical reactions in creating novel derivatives of purine-related compounds (Han, Bonnet, & V. D. Westhuizen, 2008).

Synthesis of Fused Purines : Thalassitis et al. (2015) described the ring-closing metathesis to synthesize fused 9,10-dihydro-6H-azepino[1,2-e]purines. This method, applicable to 8-allyl substituted purines, could potentially be adapted for the synthesis of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Potential Pharmacological Applications

Antidepressant Properties : Khaliullin et al. (2018) synthesized a compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, showing pronounced antidepressant activity. This suggests the potential use of structurally similar compounds like 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione in developing antidepressants (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Antiasthmatic Activity : Bhatia et al. (2016) explored the development of xanthene derivatives, including purine dione compounds, for their antiasthmatic activity. This research indicates the potential for purine derivatives in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Safety and Hazards

Orientations Futures

The future directions of research involving “7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” are not specified in the available resources. Given its presence in a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s likely that it may be used in various research contexts.

Propriétés

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFQMVUIEBENSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)

![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)

![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)